molecular formula C14H13BrN2O3 B2888065 (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid CAS No. 1020050-93-4

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Cat. No. B2888065
M. Wt: 337.173
InChI Key: UMKOWEZMSWVOST-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid” is a complex organic compound that contains a pyrazole ring, which is a heterocyclic compound with a 5-membered ring containing two nitrogen atoms . The compound also contains a bromine atom, a methoxy group, and an acrylic acid group .

Scientific Research Applications

Modification in Polymer Science

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid and related compounds have been utilized in modifying polymers for enhanced properties. A study by Aly and El-Mohdy (2015) involved radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation with various amines, including pyrazole derivatives. These modifications led to increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Synthesis and Biological Applications

Compounds structurally similar to (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid have been synthesized for various biological applications. For instance, Abdel (1991) synthesized pyridazinones with potential antibacterial properties. The study highlights the versatility of these compounds in generating biologically active substances (Abdel, 1991).

Cytotoxicity and Anticancer Research

Research by Hassan et al. (2014) focused on synthesizing pyrazole derivatives with potential cytotoxic effects against cancer cells. These compounds, which bear structural resemblance to (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid, demonstrated significant activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).

Fluorinated Compound Synthesis

Shi, Wang, and Schlosser (1996) used compounds similar to (2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid for synthesizing fluorine-bearing heterocyclic compounds. This research expands the chemical versatility of such compounds in creating fluorinated derivatives (Shi, Wang, & Schlosser, 1996).

Novel Fungicide Synthesis

Liu et al. (2011) synthesized a novel fungicide, SYP-3343, using a similar structural approach. This highlights the potential of such compounds in agricultural applications, particularly in fungicide development (Liu et al., 2011).

Applications in Organic Electronics

Kim et al. (2006) explored the use of cyanoacrylic acid derivatives in engineering organic sensitizers for solar cell applications. This indicates the potential of such compounds in renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name

(E)-3-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-13-4-2-10(3-5-14(18)19)6-11(13)8-17-9-12(15)7-16-17/h2-7,9H,8H2,1H3,(H,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKOWEZMSWVOST-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.